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Compound of Interest

Compound Name: Fenamiphos sulfone

Cat. No.: B133125 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of the organophosphate

nematicide Fenamiphos and its primary metabolites: Fenamiphos sulfoxide, Fenamiphos
sulfone, and their corresponding phenolic derivatives. The information presented is collated

from various toxicological studies and is intended to serve as a valuable resource for

researchers in the fields of environmental science, toxicology, and drug development.

Executive Summary
Fenamiphos is a highly toxic compound, and its primary metabolites, Fenamiphos sulfoxide

and Fenamiphos sulfone, exhibit comparable or even enhanced toxicity in some instances.

The primary mechanism of toxicity for Fenamiphos and its oxidative metabolites is the

irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.

This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in

cholinergic crisis. The subsequent hydrolysis of these compounds to their phenolic derivatives

generally leads to a significant reduction in acute toxicity in mammals, although these phenolic

metabolites can exhibit significant toxicity to non-target organisms such as algae.

Comparative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity of

Fenamiphos and its key metabolites.
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Table 1: Acute Oral Toxicity (LD50)

Compound Species Sex LD50 (mg/kg) Reference

Fenamiphos Rat Male 2.4 - 15.6 [1]

Fenamiphos Rat Female 2.3 - 19.4 [1]

Fenamiphos Mouse - 22.7 [2]

Fenamiphos Guinea Pig - 56 - 100 [3]

Fenamiphos Rabbit - 10 [2]

Fenamiphos

sulfoxide
Rat Female 1.4 - 4.1 [4]

Fenamiphos

sulfone
Rat Female 1.4 - 4.1 [4]

Desisopropyl

fenamiphos

sulfone

Rat - 1.4 - 4.1 [4]

Fenamiphos

phenol sulfoxide
Rat - 1200 - 1900 [4]

Fenamiphos

phenol sulfone
Rat - 1200 - 1900 [4]

Table 2: Acute Dermal Toxicity (LD50)

Compound Species LD50 (mg/kg) Reference

Fenamiphos Rat 72 - 154 [3]

Fenamiphos Rabbit 75 - 230 [4]

Table 3: Acute Inhalation Toxicity (LC50)
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Compound Species
Exposure
Duration

LC50 (mg/L) Reference

Fenamiphos Rat 4 hours 0.11 - 0.17 [3]

Fenamiphos Rat 4 hours 91 mg/m³ [2]

Table 4: No-Observed-Adverse-Effect Level (NOAEL)

Compound Species
Study
Duration

Effect NOAEL Reference

Fenamiphos Dog 2 years

Plasma

cholinesteras

e inhibition

0.014 mg/kg

bw/day
[5]

Fenamiphos Dog 6 months

Plasma

cholinesteras

e inhibition

0.011 mg/kg

bw/day
[5]

Fenamiphos Rabbit
Development

al

Maternal

toxicity

0.1 mg/kg

bw/day
[4]

Fenamiphos Rabbit
Development

al

Development

al toxicity

0.3 mg/kg

bw/day
[4]

Metabolic Pathway of Fenamiphos
The primary metabolic pathway of Fenamiphos in animals and plants involves oxidation and

hydrolysis. The initial step is the oxidation of the methylthio group to form Fenamiphos

sulfoxide, which is then further oxidized to Fenamiphos sulfone.[6][7] Both of these

metabolites are potent acetylcholinesterase inhibitors.[4] Subsequent hydrolysis of the

phosphate ester bond in Fenamiphos and its sulfoxide and sulfone metabolites leads to the

formation of their corresponding phenols: 3-methyl-4-(methylthio)phenol, 3-methyl-4-

(methylsulfinyl)phenol, and 3-methyl-4-(methylsulfonyl)phenol.[8] These phenolic metabolites

are then typically conjugated and excreted.[7]
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Metabolic pathway of Fenamiphos.

Mechanism of Toxicity: Acetylcholinesterase
Inhibition
Fenamiphos and its oxidative metabolites (sulfoxide and sulfone) exert their toxic effects

primarily through the inhibition of acetylcholinesterase (AChE).[9] AChE is a crucial enzyme

responsible for the breakdown of the neurotransmitter acetylcholine (ACh) at cholinergic

synapses. By irreversibly binding to the active site of AChE, these organophosphates prevent

the hydrolysis of ACh.[10] This leads to an accumulation of ACh in the synaptic cleft, resulting

in continuous stimulation of cholinergic receptors and subsequent disruption of nerve function,

leading to a state known as cholinergic crisis.[9]

Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols
The toxicity data presented in this guide are primarily derived from studies conducted following

standardized guidelines, such as those established by the Organisation for Economic Co-

operation and Development (OECD). These protocols are designed to ensure the reliability and

comparability of toxicological data.

Acute Oral Toxicity (OECD 401, 420, 423, 425)
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These guidelines describe methods for determining the acute oral toxicity of a substance.[1][3]

[11][12] Key aspects of these protocols include:

Test Animals: Typically rats, with the use of a single sex (usually females) now considered

sufficient.[11]

Dosing: The test substance is administered in a single dose via gavage.[11] Animals are

fasted before dosing.[12]

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity

and mortality.[11]

Endpoint: The LD50 (the dose causing mortality in 50% of the test animals) is calculated.

Modern methods, like the Fixed Dose Procedure (OECD 420), Acute Toxic Class Method

(OECD 423), and Up-and-Down Procedure (OECD 425), aim to reduce the number of

animals used and refine the determination of acute toxicity.[3]

Acute Dermal Toxicity (OECD 402)
This guideline is used to assess the toxicity of a substance following a single dermal

application.[13]

Test Animals: Typically rats or rabbits with healthy, intact skin.[13]

Application: The test substance is applied to a shaved area of the skin (at least 10% of the

body surface area) and held in contact for 24 hours with a porous gauze dressing.[13][14]

Observation Period: Animals are observed for at least 14 days.[13]

Endpoint: The dermal LD50 is determined.

Acute Inhalation Toxicity (OECD 403, 436)
These guidelines are used to evaluate the toxicity of a substance when inhaled.[15][16]

Test Animals: The rat is the preferred species.[16]
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Exposure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) for a

defined period, typically 4 hours.[16] Exposure can be whole-body or nose-only.[15]

Observation Period: Animals are observed for at least 14 days.[16]

Endpoint: The LC50 (the concentration causing mortality in 50% of the test animals) is

determined.

The following diagram illustrates a general workflow for determining acute oral toxicity.

Start: Dose Range Finding Study

Administer Single Oral Dose
(Gavage)

Observe Animals (14 days)
- Clinical Signs

- Mortality
- Body Weight

Data Analysis
(e.g., Probit Analysis)
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Endpoint: Acute Oral Toxicity Profile
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General workflow for acute oral toxicity testing.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.oecd.org/en/publications/test-no-403-acute-inhalation-toxicity_9789264070608-en.html
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd-tg436.pdf
https://www.oecd.org/en/publications/test-no-403-acute-inhalation-toxicity_9789264070608-en.html
https://www.benchchem.com/product/b133125?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Discussion
The data clearly indicate that Fenamiphos is a highly toxic compound. Its primary oxidative

metabolites, Fenamiphos sulfoxide and Fenamiphos sulfone, are also highly toxic, with oral

LD50 values in rats being in a similar range to the parent compound.[4] This is consistent with

their shared mechanism of action as potent acetylcholinesterase inhibitors.

In contrast, the phenolic metabolites of Fenamiphos, Fenamiphos phenol sulfoxide and

Fenamiphos phenol sulfone, exhibit significantly lower acute oral toxicity in rats, with LD50

values being several orders of magnitude higher than the parent compound and its oxidative

metabolites.[4] This suggests that hydrolysis is a key detoxification pathway for Fenamiphos in

mammals.

However, it is important to note that the toxicity of these metabolites can vary significantly

across different organisms. For instance, studies on microalgae have shown that the phenolic

hydrolysis products of Fenamiphos can be more toxic than the parent compound itself,

highlighting the importance of considering a wide range of species in environmental risk

assessments.[15]

Conclusion
Fenamiphos and its primary oxidative metabolites, Fenamiphos sulfoxide and Fenamiphos
sulfone, are highly toxic organophosphates that act by inhibiting acetylcholinesterase. While

hydrolysis to their corresponding phenolic derivatives represents a significant detoxification

pathway in mammals, these phenolic metabolites can pose a risk to other organisms in the

environment. This comparative guide underscores the importance of considering the complete

metabolic profile of a compound when assessing its overall toxicological risk. The provided

data and diagrams offer a foundational resource for researchers and professionals engaged in

the study and development of pesticides and other xenobiotics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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